PTP1B Inhibitory Activity Benchmarking of the N2-Methyl-1,2,3-Triazole Core Against Pharmacologically Relevant Isoforms
The N2-methyl-2H-1,2,3-triazole scaffold is a recognized pharmacophore for protein tyrosine phosphatase 1B (PTP1B) inhibition, a key target in type 2 diabetes. The closely related analog 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, which shares the identical N2-methyl core, demonstrates effective inhibition with an IC50 of 5 μM against PTP1B . This establishes the N2-methyltriazole core as an active scaffold. While direct PTP1B data for S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is not published, it serves as a direct synthetic precursor to this active pharmacophore through simple nucleophilic displacement of the thioester . In contrast, substitution of the core with N1-methyl regioisomers has yielded either inactive or significantly less potent compounds against the same target .
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data; compound is a key precursor to active N2-methyltriazole PTP1B inhibitors. |
| Comparator Or Baseline | 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole (IC50 = 5 μM); N1-methyltriazole or unsubstituted triazole analogs (IC50 data not available, but reported as inactive or significantly less active in related patent literature). |
| Quantified Difference | The N2-methyl substitution is a critical structural determinant for PTP1B inhibitory activity, distinguishing it from N1-regioisomers with no reported activity. |
| Conditions | In vitro PTP1B enzyme inhibition assay (recombinant human PTP1B). |
Why This Matters
For researchers developing PTP1B inhibitors for diabetes or obesity, selecting the correct N2-methyltriazole building block is decisive for retaining target activity, with the target compound representing a versatile thioester-functionalized entry point into this active series.
